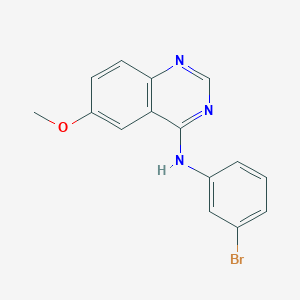
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential use in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine typically involves a multi-step process. One common method starts with the preparation of 3-bromoaniline, which is then reacted with 6-methoxyquinazolin-4-amine under specific conditions. The reaction often requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium fluoride, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as Sep-Pak purification, can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine has several scientific research applications, including:
Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By binding to these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(3-bromophenyl)-6-methoxyquinazolin-4-amine include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as a cancer treatment.
Erlotinib: Another quinazoline-based drug used in cancer therapy.
Lapatinib: A quinazoline derivative used to treat certain types of breast cancer.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 3-bromophenyl group. This unique structure can confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H12BrN3O |
|---|---|
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-6-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-5-6-14-13(8-12)15(18-9-17-14)19-11-4-2-3-10(16)7-11/h2-9H,1H3,(H,17,18,19) |
Clave InChI |
LDTMDWOXHYGMAM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


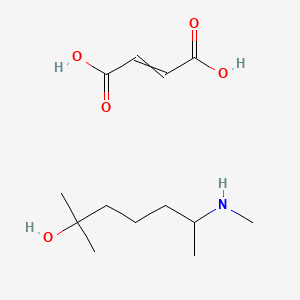

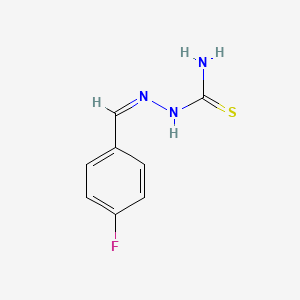
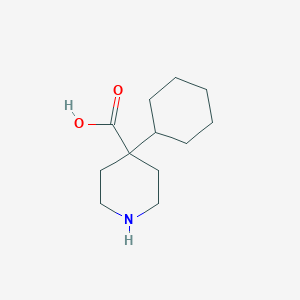
![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)
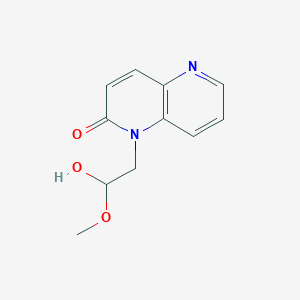


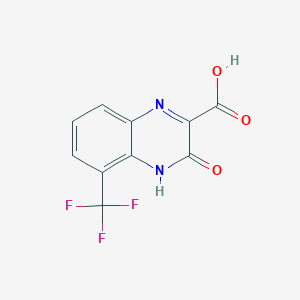
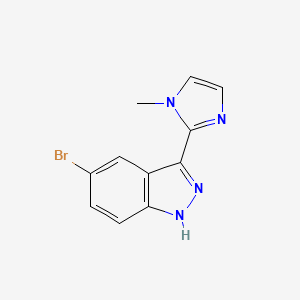

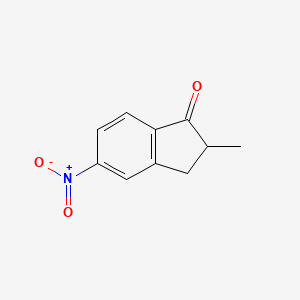
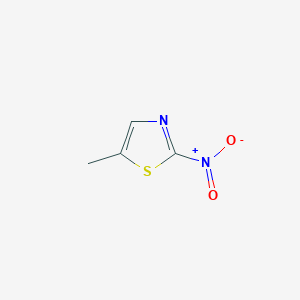
![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)
